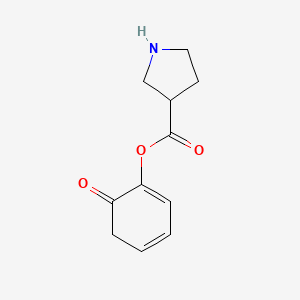
6-Oxocyclohexa-1,3-dien-1-yl pyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Oxocyclohexa-1,3-dien-1-yl pyrrolidine-3-carboxylate is a complex organic compound that features a pyrrolidine ring fused with a cyclohexa-1,3-dien-1-yl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxocyclohexa-1,3-dien-1-yl pyrrolidine-3-carboxylate typically involves multicomponent reactions. One common method includes the cycloaddition of an azomethine ylide generated from acenaphthenequinone and sarcosine with a dipolarophile . The reaction is usually carried out in ethanol at reflux temperature without the need for a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Oxocyclohexa-1,3-dien-1-yl pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted pyrrolidine compounds .
Applications De Recherche Scientifique
6-Oxocyclohexa-1,3-dien-1-yl pyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a scaffold for drug development, particularly in the design of novel therapeutics targeting various diseases.
Industry: The compound is used in the development of new materials with specific chemical and physical properties
Mécanisme D'action
The mechanism of action of 6-Oxocyclohexa-1,3-dien-1-yl pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different biological activities.
Pyrrolidine-2,5-diones: Compounds with similar structural features but distinct pharmacological profiles.
Prolinol: A related compound with applications in asymmetric synthesis.
Uniqueness
6-Oxocyclohexa-1,3-dien-1-yl pyrrolidine-3-carboxylate stands out due to its unique combination of a cyclohexa-1,3-dien-1-yl group and a pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold in drug discovery and other scientific research applications .
Propriétés
Formule moléculaire |
C11H13NO3 |
|---|---|
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
(6-oxocyclohexa-1,3-dien-1-yl) pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C11H13NO3/c13-9-3-1-2-4-10(9)15-11(14)8-5-6-12-7-8/h1-2,4,8,12H,3,5-7H2 |
Clé InChI |
VPGUFXZOAWKEEH-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1C(=O)OC2=CC=CCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















